molecular formula C9H20O B1584108 4-Methyl-4-octanol CAS No. 23418-37-3

4-Methyl-4-octanol

Cat. No. B1584108
CAS RN: 23418-37-3
M. Wt: 144.25 g/mol
InChI Key: RXSIKQJQLQRQQY-UHFFFAOYSA-N
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Description

4-Methyl-4-octanol , also known as 4-Octanol, 4-methyl- , has the chemical formula C~9~H~20~O . It is an organic compound with a molecular weight of approximately 144.25 g/mol . This compound belongs to the class of alcohols and is characterized by its eight-carbon alkyl chain with a methyl group attached to the fourth carbon atom.


Molecular Structure Analysis

The molecular structure of 4-Methyl-4-octanol consists of a linear hydrocarbon chain with a hydroxyl group (-OH) attached to one end. The methyl group (CH~3~) is positioned on the fourth carbon atom. The IUPAC Standard InChI representation is: InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

  • Boiling Point : The normal boiling temperature of 4-Methyl-4-octanol is critically evaluated and can be found in thermophysical property databases .
  • Density : The density of 4-Methyl-4-octanol varies with temperature and phase (liquid or gas). Experimental data points are available for both liquid and gas phases .
  • Heat Capacity : The heat capacity at constant pressure (ideal gas) and saturation pressure (liquid in equilibrium with gas) can be determined over specific temperature ranges .
  • Enthalpy : Enthalpy values for the liquid phase in equilibrium with gas are also available .

Scientific Research Applications

Aggregation Pheromone in Insect Behavior

4-Methyl-4-octanol plays a significant role as an aggregation pheromone in certain insect species. In the study conducted by Weissling et al. (1994), it was discovered that a variant of this compound, 5-Methyl-4-octanol, is a major aggregation pheromone of the palmetto weevil, Rhynchophorus cruentatus. This finding highlights its potential use in the development of semiochemical-based pest management strategies (Weissling et al., 1994).

Chemical Properties and Behavior under High Pressure

Research by Pawlus et al. (2013) on a closely related compound, 4-methyl-3-heptanol, sheds light on how high pressures can alter its dielectric properties. This study indicates significant changes in the behavior of these compounds under varying temperature and pressure conditions, offering insights into their potential applications in materials science and engineering (Pawlus et al., 2013).

Role in Partitioning Studies

Studies on the octanol-water partitioning of organic compounds, such as those conducted by Jafvert et al. (1990), provide valuable data for understanding the environmental distribution of ionogenic compounds. This research is essential in environmental sciences, particularly for assessing the fate and transport of pollutants in aquatic systems (Jafvert et al., 1990).

Pharmaceutical Applications

In pharmaceutical research, the partitioning of compounds between octanol and water is critical for drug design and development. Johnson and Westall's (1990) work on the octanol-water distribution of methylanilines demonstrates the importance of understanding these partitioning properties in drug development and environmental toxicology (Johnson & Westall, 1990).

Dielectric Properties and Molecular Association

The study of dielectric properties of isomeric octanols, including compounds similar to 4-Methyl-4-octanol, offers insights into their molecular association and behavior under different conditions. This research, as presented by Hofer and Johari (1991), is crucial for understanding the applications of these compounds in materials science and molecular physics (Hofer & Johari, 1991).

Synthesis and Stereochemistry

The stereochemical synthesis of similar compounds, like 2-methyl-4-octanol, has been explored for its applications in organic chemistry and pheromone research. Baraldi et al. (2002) described the enantioselective synthesis of this compound, showing its importance in the field of organic synthesis and chemical ecology (Baraldi et al., 2002).

properties

IUPAC Name

4-methyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIKQJQLQRQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871337
Record name 4-Methyloctan-4-ol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-octanol

CAS RN

23418-37-3, 88448-42-4
Record name 4-Octanol, 4-methyl-
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Record name Pentanol, methylpropyl-
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Record name 4-Methyl-4-octanol
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Record name 4-Methyloctan-4-ol
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Record name 23418-37-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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